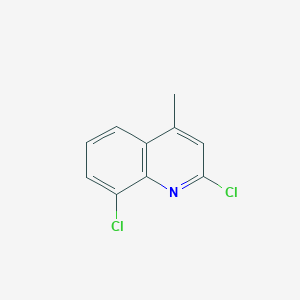

2,8-Dichloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOSKQVVUXLDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,8 Dichloro 4 Methylquinoline and Precursors

Strategies for the Direct Synthesis of 2,8-Dichloro-4-methylquinoline

The direct synthesis of this compound often involves the selective introduction of chlorine atoms onto a pre-formed quinoline (B57606) ring system. This requires precise control of reaction conditions to achieve the desired regiochemistry.

Regioselective Chlorination of Substituted Quinoline Precursors

Regioselective chlorination is a key strategy for synthesizing specifically substituted chloroquinolines. The positioning of the chlorine atoms is directed by the existing substituents on the quinoline core and the choice of chlorinating agents. For instance, the synthesis of 2,6-dichloro-4-methylquinoline (B187406) has been achieved through a multi-step reaction involving polyphosphoric acid and trichlorophosphate. chemicalbook.com

A common and effective method for introducing a chlorine atom at the C-2 position of a quinoline ring is through the conversion of a 2-hydroxyquinoline (B72897) (or its tautomeric form, 2-quinolone). 2-Hydroxy-4-methylquinoline, also known as 4-methyl-2-quinolinol or 4-methylcarbostyril, serves as a crucial intermediate in this process. scbt.com The hydroxyl group at the C-2 position can be readily replaced by a chlorine atom using appropriate chlorinating agents. mdpi.com

The synthesis of the precursor 2-hydroxy-4-methylquinoline can be achieved through methods like microwave irradiation of a mixture of 4-methyl-2(1H)-quinolinone, ethyl chloroacetate, and distilled water in ethyl acetate, resulting in a high yield of the desired product. chemicalbook.com

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are powerful and widely used reagents for the chlorination of hydroxyquinolines. mdpi.comresearchgate.net These reagents are effective in converting the hydroxyl group at the 2-position of the quinoline ring into a chloro group.

Phosphorus Oxychloride (POCl₃): This reagent is a cornerstone in the synthesis of 2-chloroquinolines. researchgate.net It facilitates the chlorination and is also used in the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines from acetanilides. rsc.org The reaction of acetanilides with a Vilsmeier reagent prepared from POCl₃ and N,N-dimethylformamide (DMF) yields the corresponding 2-chloroquinolines. rsc.org

Phosphorus Pentachloride (PCl₅): PCl₅ is another potent chlorinating agent that can be used in conjunction with or as an alternative to POCl₃. mdpi.comwikipedia.org It has been employed in a modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, where it serves as the chlorinating agent in the Vilsmeier reagent. researchgate.net This method often requires careful control of stoichiometry and temperature to achieve optimal results. researchgate.net The combination of PCl₅ and DMF can form a formylating agent in situ, which then reacts with anilide precursors to yield 2-chloro-3-formylquinolines. rsc.org In some cases, excess PCl₅ can also act as a solvent. google.com

A comparative representation of these chlorinating agents is provided below:

| Reagent | Typical Application | Byproducts |

| Phosphorus Oxychloride (POCl₃) | Conversion of 2-hydroxyquinolines to 2-chloroquinolines; Vilsmeier-Haack reaction. | Phosphoric acid derivatives |

| Phosphorus Pentachloride (PCl₅) | Chlorination of hydroxyl and carbonyl groups; can generate Vilsmeier reagent with DMF. | Phosphorus oxychloride, hydrogen chloride |

Skraup Synthesis and its Adaptations for Dichloroquinoline Formation

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com While the traditional Skraup reaction is known for its potential violence, it can be moderated by the addition of ferrous sulfate (B86663). wikipedia.org

This method can be adapted to produce dichloroquinolines by using halogenated aniline derivatives as starting materials. For example, the reaction of a dichloroaniline with glycerol and sulfuric acid can lead to the formation of a dichloroquinoline. However, the orientation of the substituents on the resulting quinoline ring can be complex, often leading to mixtures of isomers, especially with meta-substituted anilines. rsc.org The conditions of the Skraup reaction, particularly the use of strong acids and high temperatures, can influence the final product distribution. tandfonline.com

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for quinoline derivatives. nih.govijpsjournal.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpsjournal.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. rsc.orgunf.eduorganic-chemistry.org This technology has been successfully applied to the synthesis of various substituted quinolines.

For instance, microwave irradiation has been used in catalyst-free, one-pot, three-component reactions to produce complex quinoline-based heterocyclic systems. unf.eduacs.org In other applications, microwave heating combined with environmentally benign solid acid catalysts like montmorillonite (B579905) K-10 has been shown to be highly efficient for the synthesis of substituted quinolines. rsc.org Microwave-assisted Skraup synthesis has also been reported, providing a greener alternative to the classical method. tandfonline.com The use of microwave irradiation can significantly accelerate the synthesis of quinoline precursors, such as the preparation of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from a substituted acetanilide, DMF, and phosphorus oxychloride. jmpas.com

Transition Metal-Free Methodologies

The synthesis of quinoline derivatives, a cornerstone of heterocyclic chemistry, has traditionally relied on transition metal catalysts. However, recent advancements have paved the way for effective transition metal-free approaches, addressing concerns regarding cost, toxicity, and environmental impact. rsc.orgresearchgate.net These methods often employ readily available and less hazardous reagents to facilitate the construction of the quinoline core. rsc.org

One notable strategy involves the formal [4+2] annulation of anthranils and enaminones. mdpi.com This protocol, which operates without transition metals, utilizes methanesulfonic acid (MSA) and sodium iodide (NaI) to achieve a ring-opening and reconstruction cascade, producing 3-acylquinolines in high yields. mdpi.com The reaction demonstrates broad substrate scope and high efficiency under mild conditions. mdpi.com

Another significant metal-free approach is the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. nih.gov This strategy synthesizes quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. nih.gov By avoiding transition metals, this method offers a milder path to activating C(sp³)–H bonds and forming the necessary new C–C and C–N bonds, highlighting its potential for greener chemical production. nih.gov Various non-metallic catalysts, including simple acids, bases, molecular iodine, and ionic liquids, have been successfully used to drive these reactions, often resulting in high yields, shorter reaction times, and reduced waste. rsc.org

Table 1: Comparison of Selected Transition Metal-Free Quinoline Synthesis Methods

| Method | Key Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Aza-Michael/Annulation | Methanesulfonic acid (MSA), NaI | Anthranils, Enaminones | 3-Acylquinolines | mdpi.com |

| C(sp³)–H Functionalization | CH₃COOH (promoter) | 2-Methylquinolines, 2-Styrylanilines | Functionalized Quinolines | nih.gov |

Utilization of Dimethyl Sulfoxide (B87167) (DMSO) as a Multifunctional Reagent and Solvent

Dimethyl sulfoxide (DMSO) is widely recognized not only as a versatile, low-toxicity solvent but also as a multifunctional reagent in organic synthesis. mdpi.comresearchgate.net Its ability to act as a source of carbon, an oxidant, and a sulfur source has been extensively leveraged in the construction of heterocyclic compounds, including quinolines. mdpi.comresearchgate.net

DMSO can serve as a one-carbon synthon, providing a methine or methylene (B1212753) bridge essential for forming the quinoline ring. gaylordchemical.com For instance, in reactions mediated by potassium persulfate (K₂S₂O₈), DMSO can be activated to react with anilines and aryl ketones or alkynes to yield 4-arylquinolines. organic-chemistry.orgmdpi.com This approach is highly atom-economical and avoids the need for more complex reagents. organic-chemistry.org Isotopic labeling studies using deuterated DMSO have confirmed that DMSO is the source of carbon atoms at the 2 and 4 positions of the resulting quinoline ring. gaylordchemical.com

Furthermore, DMSO acts as a crucial oxidant in various cyclization reactions. organic-chemistry.org In the visible-light-mediated synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols, DMSO functions as the oxidant in a process photocatalyzed by anthraquinone. organic-chemistry.org Similarly, it participates in oxidative annulation reactions that lead to the aromatization step in quinoline formation. mdpi.com In some distinct reactions, DMSO has been shown to regioselectively incorporate three carbon atoms into the target molecule, acting as a solvent-cum-reactant under mild, metal-free conditions. rsc.org

Table 2: Roles of DMSO in Quinoline Synthesis

| Role of DMSO | Co-Reagents/Catalysts | Starting Materials | Resulting Structure | Reference |

|---|---|---|---|---|

| C1 Source | K₂S₂O₈ | Anilines, Aryl Ketones | 4-Arylquinoline | mdpi.com |

| C1 Source | Potassium Persulfate | Acetophenones, Anthranils | 3-Substituted Quinolone | gaylordchemical.com |

| Oxidant | Anthraquinone, Visible Light | 2-Aminobenzyl Alcohols, Secondary Alcohols | Substituted Quinoline | organic-chemistry.org |

Synthesis of Key Intermediates for this compound Derivatives

Preparation of Substituted 2-Chloro-4-methylquinolines

A critical step in the synthesis of many functionalized quinolines, including this compound, is the preparation of 2-chloro-4-methylquinoline (B123181) intermediates. These compounds serve as versatile building blocks for further molecular elaboration.

A standard and efficient method for synthesizing these intermediates involves the chlorination of substituted 4-methylquinolin-2(1H)-ones. scispace.com This transformation is typically achieved by treating the quinolinone precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). scispace.commdpi.com The reaction is usually performed by heating a mixture of the quinolinone and excess POCl₃, often at temperatures around 70-80°C. scispace.commdpi.com After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the residue into ice water and neutralizing it, leading to high yields of the desired 2-chloro-4-methylquinoline. mdpi.com

The required 4-methylquinolin-2(1H)-one precursors are themselves synthesized from substituted anilines, for example, through condensation with ethyl acetoacetate (B1235776) followed by thermal cyclization in a high-boiling solvent like diphenyl ether. mdpi.com This two-step sequence provides a reliable route to a wide array of substituted 2-chloro-4-methylquinolines. scispace.commdpi.com

Table 3: Synthesis of 2-Chloro-4-methylquinolines from 4-Methylquinolin-2(1H)-ones

| Starting Quinolinone | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylquinolin-2(1H)-one | POCl₃ | Heat, 1h | 2-Chloro-4-methylquinoline | - | scispace.com |

| 6-Bromo-4-methylquinolin-2(1H)-one | POCl₃ | 80°C, 1.5h | 6-Bromo-4-chloro-2-methylquinoline | 98% | mdpi.com |

| 6-Fluoro-4-methylquinolin-2(1H)-one | POCl₃ | 80°C, 1.5h | 4-Chloro-6-fluoro-2-methylquinoline | 97% | mdpi.com |

| 8-Methyl-4-methylquinolin-2(1H)-one | POCl₃ | 70°C | 2-Chloro-4,8-dimethylquinoline | 86.1% | scispace.com |

Cyclization Reactions for Quinoline Ring System Construction

The construction of the fundamental quinoline ring system is achieved through various powerful cyclization reactions, many of which are classic named reactions in organic chemistry. pharmaguideline.comresearchgate.net These methods provide the core scaffold that can be further modified to produce intermediates like 4-methylquinolin-2(1H)-ones.

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.com At lower temperatures, the reaction yields a β-amino acrylate, which upon thermal cyclization (often above 250°C), produces a 4-quinolone (4-hydroxyquinoline). mdpi.compharmaguideline.com This is a primary route to the precursors needed for synthesizing 2-chloroquinolines.

The Camps cyclization is another key method, where an o-acylaminoacetophenone is treated with a base (like hydroxide (B78521) ion) to form hydroxyquinolines. wikipedia.org The reaction can yield isomeric products, and the distribution depends on the specific substrate and reaction conditions. wikipedia.org

A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds under mild conditions using various electrophiles such as iodine monochloride (ICl) or bromine (Br₂). The 6-endo-dig cyclization affords 3-halogenated quinolines directly, offering a route to quinolines with functionality at the 3-position. nih.gov

The Friedländer synthesis is a condensation reaction between an o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group (e.g., a ketone). pharmaguideline.com This method, typically catalyzed by base, is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Table 4: Overview of Key Quinoline Ring Cyclization Reactions

| Reaction Name | Reactants | General Product | Reference |

|---|---|---|---|

| Conrad-Limpach-Knorr | Anilines, β-Ketoesters | 4-Quinolones (4-Hydroxyquinolines) | pharmaguideline.com |

| Camps Cyclization | o-Acylaminoacetophenones | Hydroxyquinolines | wikipedia.org |

| Friedländer Synthesis | o-Aminobenzaldehydes/ketones, α-Methylene compounds | Substituted Quinolines | pharmaguideline.com |

Chemical Reactivity and Derivatization of 2,8 Dichloro 4 Methylquinoline

Nucleophilic Substitution Reactions on the Dichloroquinoline Core

The reactivity of the 2,8-dichloro-4-methylquinoline core is dominated by nucleophilic substitution, where the chlorine atoms act as leaving groups. The inherent electronic properties of the quinoline (B57606) ring system dictate the regioselectivity of these reactions.

Reactivity Profile at the C-2 and C-4 Positions of Halogenated Quinolines

In the quinoline ring, the carbon atoms at positions 2 (α-position) and 4 (γ-position) of the pyridine (B92270) ring are electron-deficient. This makes halogens at these positions significantly more susceptible to nucleophilic aromatic substitution compared to halogens on the carbocyclic (benzene) ring. Kinetic studies have shown that a chloro group at the γ-position (C-4) is generally more reactive towards nucleophiles than one at the α-position (C-2). mdpi.org

For this compound, the two chlorine atoms are located at C-2 (on the pyridine ring) and C-8 (on the benzene (B151609) ring). Following the established principles of quinoline chemistry, the C-2 position is activated for nucleophilic attack, while the C-8 position is relatively inert under standard nucleophilic substitution conditions. This differential reactivity allows for selective functionalization. Studies on the amination of 2,8-dichloroquinoline (B1298113) confirm that substitution occurs preferentially at the more reactive C-2 position, leaving the C-8 chlorine intact. nih.gov

Synthesis of Hydrazino and Amino Derivatives from Chloroquinolines

The activated nature of the C-2 chlorine in this compound facilitates its displacement by nitrogen-based nucleophiles like hydrazine (B178648) and various amines, leading to the formation of hydrazino and amino derivatives, respectively.

Hydrazino derivatives can be synthesized by reacting this compound with hydrazine dihydrochloride (B599025) in an alcoholic solvent. researchgate.net Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are effective for coupling amines at the C-2 position. Research on 2,8-dichloroquinoline demonstrated that using a palladium catalyst with a suitable phosphine (B1218219) ligand like BINAP allows for the selective monoamination at the C-2 position in good yields. nih.gov This methodology is applicable to the 4-methyl derivative.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| This compound | Hydrazine dihydrochloride | Ethanol (B145695), reflux | 2-Hydrazino-8-chloro-4-methylquinoline | - | researchgate.net |

| 2,8-Dichloroquinoline | Adamantan-1-amine | Pd2(dba)3, BINAP, NaOtBu | 2-(Adamantan-1-ylamino)-8-chloroquinoline | 64% | nih.gov |

Table 1: Synthesis of Hydrazino and Amino Derivatives.

Thiation Reactions and Investigation of Thiol-Thione Tautomerism

Thiation, the conversion of a chloro or oxo group to a sulfur-containing functional group, is a key transformation for quinoline derivatives. While specific studies on the thiation of this compound are not prevalent, reactions on the isomeric 2,4-dichloro-8-methylquinoline (B1596889) provide significant insight. mdpi.comresearchgate.net A common method involves reacting the chloroquinoline with thiourea (B124793) in boiling ethanol. researchgate.net For instance, the reaction of 2,4-dichloro-8-methylquinoline with one equivalent of thiourea selectively yields 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net

The resulting quinolinethione products can exist in two tautomeric forms: the thione form and the thiol form. semanticscholar.org In solution, these forms are often in equilibrium. mdpi.comresearchgate.netscience.gov Spectroscopic analysis, such as ¹H-NMR, can reveal the presence of both tautomers, with the thione form often being predominant. mdpi.com

Alkylation and Arylation Reactions with Thiols

The chlorine atoms on the quinoline core can be substituted by sulfur nucleophiles (thiols) to form thioethers (sulfides). This can be achieved through direct nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

In the case of the related 4-chloro-8-methylquinoline-2(1H)-thione, reaction with various thiols like ethanethiol (B150549) or thiophenol in the presence of a base leads to the substitution of the C-4 chlorine, yielding 4-alkyl(or phenyl)thio-8-methylquinoline-2(1H)-thiones. mdpi.com Furthermore, the thione group itself can be alkylated. For example, treatment of 4-chloro-8-methylquinoline-2(1H)-thione with dimethyl sulfate (B86663) results in S-alkylation at the C-2 position to give 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com Modern methods using iridium or nickel catalysts have also been developed for the efficient arylation of thiols with various aryl chlorides, a methodology that could potentially be applied to this compound. uwa.edu.au

Azidation Reactions for Functional Group Introduction

Azidation, the introduction of the azide (B81097) (-N₃) group, serves as a valuable step for further functionalization, as the azide can be readily reduced to an amine or participate in cycloaddition reactions. The reaction typically involves treating the chloroquinoline with sodium azide in a polar aprotic solvent like DMF. mdpi.orgiucr.org

Studies on 2,4-dihalo-8-methylquinolines have shown interesting regioselectivity. Reaction with sodium azide under typical conditions leads to the selective substitution of the more reactive C-4 halogen to afford 4-azido-2-halo-8-methylquinolines. mdpi.org The introduction of an acid catalyst can promote the formation of the isomeric tetrazolo[1,5-a]quinoline (B14009986) via intramolecular cyclization of the C-2 azido (B1232118) intermediate. mdpi.org Given the higher reactivity of the C-2 position in this compound, a reaction with sodium azide is expected to primarily yield 2-azido-8-chloro-4-methylquinoline.

Advanced Molecular Transformations and Functionalization

Beyond classical nucleophilic substitutions, this compound is a substrate for advanced, transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed reactions are particularly prominent. As discussed, the Buchwald-Hartwig amination provides an efficient route to C-N bond formation. nih.gov This catalytic system demonstrates excellent functional group tolerance and allows for the coupling of a wide range of amines, including sterically hindered ones, by selecting the appropriate ligand (e.g., BINAP, DavePhos). nih.gov

The C-Cl bonds in this compound are also amenable to palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions would involve an oxidative addition step of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination. Due to the differential reactivity, selective cross-coupling at the C-2 position should be achievable, preserving the C-8 chlorine for subsequent, potentially different, transformations. This stepwise functionalization makes this compound a valuable building block in combinatorial and medicinal chemistry.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyridazino Quinolines)

The 2-chloro substituent in this compound is susceptible to nucleophilic displacement, a property that is exploited in the synthesis of fused heterocyclic systems. A notable example is the reaction with hydrazine to form pyridazino[4,5-b]quinolines.

One synthetic route involves the initial preparation of this compound from 8-chloro-2-hydroxy-4-methylquinoline by treatment with phosphorus oxychloride. researchgate.net The resulting dichloro derivative can then be reacted with hydrazine dihydrochloride in a suitable solvent like ethanol under reflux conditions. researchgate.netchesci.com This reaction proceeds via nucleophilic substitution of the chlorine atom at the C2 position by the hydrazine moiety, followed by an intramolecular cyclization to yield the pyridazino[4,5-b]quinoline core structure. The general scheme for this transformation involves the refluxing of the substituted 2-chloro-4-methylquinoline (B123181) with hydrazine dihydrochloride for an extended period. chesci.com

Further functionalization can be achieved. For instance, the resulting hydrazino-quinoline intermediate can react with reagents like chloroacetyl chloride to build a pyridazinone ring, leading to the formation of 5-methyl-9-chloro-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one. chesci.com The synthesis of various substituted pyridazino quinolines often starts from the corresponding 2-hydroxy quinoline, which is first chlorinated and then reacted with hydrazine. chesci.com

Table 1: Synthesis of Pyridazino[4,5-b]quinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Hydrazine dihydrochloride, ethanol, reflux | 9-Chloro-5-methyl-2-hydrazinylquinoline | researchgate.netchesci.com |

| 2-Hydrazino-4,6-dimethylquinoline | Chloroacetyl chloride, benzene, N,N-dimethylaniline, reflux | 5,7-Dimethyl-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one | chesci.com |

| (6-methylquinoline-2,3-diyl)bis(phenylmethanone) | Hydrazine hydrate, one-pot | Pyridazino[4,5-b]quinoline skeleton | nih.gov |

Oxidation Reactions, Including Photooxygenation to Quinone Derivatives

The quinoline core can be oxidized to form quinolinequinones, which are a class of compounds with significant biological interest. The oxidation of this compound itself is not extensively detailed in the reviewed literature, but the oxidation of related quinoline derivatives provides insight into potential synthetic pathways.

A common method for the synthesis of quinoline-5,8-diones involves the oxidation of the corresponding 8-hydroxyquinoline (B1678124) derivatives. nih.gov For instance, 7-amino-8-hydroxyquinoline can be oxidized using Fremy's salt (potassium nitrosodisulfonate) to yield the corresponding 7-aminoquinoline-5,8-dione. nih.gov To apply this to this compound, a preliminary step to introduce a hydroxyl group at the 8-position would be necessary, which is challenging given the existing chloro-substituent.

A more plausible route could involve the N-oxidation of the quinoline ring followed by further transformations. For example, the N-oxide of 7-acetamido-8-benzyloxyquinoline can be treated with phosphorus oxychloride to introduce a chlorine atom at the 2-position. Subsequent deprotection of the benzyl (B1604629) group and oxidation with Fremy's salt affords the 7-acetamido-2-chloro-quinoline-5,8-dione. nih.gov This suggests a potential, albeit multi-step, pathway from this compound to a quinolinequinone derivative.

Photooxygenation represents another strategy for the oxidation of heterocyclic compounds. acs.org While specific examples for this compound are scarce, the photochemistry of substituted quinoline N-oxides has been investigated, leading to various rearranged products, including quinolones. rsc.org The generation of reactive oxygen species through photosensitization could potentially lead to the oxidation of the quinoline core or the methyl group. beilstein-journals.org

Table 2: Representative Oxidation Reactions of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-Amino-8-hydroxyquinoline | Fremy's salt ((KO3S)2NO) | 7-Aminoquinoline-5,8-dione | nih.gov |

| 7-Acetamido-8-benzyloxyquinoline N-oxide | 1. POCl3, CHCl3, reflux 2. BCl3·SMe2, CH2Cl2 3. Fremy's salt | 7-Acetamido-2-chloro-quinoline-5,8-dione | nih.gov |

Reduction Reactions of the Quinoline Core

The quinoline ring system can be selectively reduced to yield dihydro- or tetrahydroquinoline derivatives. The reduction of 2-chloro-4-methylquinoline with tin and hydrochloric acid has been reported to yield a mixture of products, including the fully reduced 4-methylquinoline (B147181) (lepidine) as the major product, along with dimeric structures. e-periodica.ch This suggests that under strong reducing conditions, both the chloro substituent and the heterocyclic ring can be reduced.

Catalytic hydrogenation is a more controlled method for the reduction of the quinoline core. nih.gov Typically, the pyridine ring is reduced preferentially over the benzene ring. Using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts, quinolines are converted to 1,2,3,4-tetrahydroquinolines. nih.govarkat-usa.org For this compound, catalytic hydrogenation would be expected to yield 2,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline. The conditions for such a reaction, including catalyst choice, solvent, temperature, and hydrogen pressure, would be crucial to achieve high selectivity and avoid dehalogenation. Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has also been reported for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under ambient conditions. nih.gov

Table 3: Reduction of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Chloro-4-methylquinoline | Sn, HCl | 4-Methylquinoline (Lepidine) and dimeric products | e-periodica.ch |

| Quinoline | H2, Transition metal catalyst (e.g., Pd/C) | 1,2,3,4-Tetrahydroquinoline | nih.govarkat-usa.org |

| Quinolines | H2O, Fluorine-modified cobalt catalyst, electrocatalysis | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Scaffold Hopping Strategies via Photochemical Carbon Deletion

A modern approach to modify heterocyclic cores is through scaffold hopping, which involves the rearrangement of the molecular skeleton to a different but isofunctional structure. One such strategy is the photochemical carbon deletion of azaarenes. nih.gov This method has been applied to quinoline N-oxides, which upon selective photolysis with 390-nanometer light, rearrange to form N-acylindoles. nih.gov

The process typically involves the initial N-oxidation of the quinoline using an oxidizing agent like hydrogen peroxide. The resulting quinoline N-oxide is then subjected to photolysis, which leads to the formation of a 3,1-benzoxazepine (B80300) intermediate. Subsequent acid-promoted rearrangement of this intermediate yields the N-acylindole. nih.gov This transformation effectively serves as a net carbon deletion from the quinoline ring system. While this methodology has been demonstrated for a range of substituted quinolines, its specific application to this compound N-oxide has not been explicitly reported. However, the broad substrate scope of the reaction suggests that it could be a viable strategy for converting the this compound scaffold into a substituted indole (B1671886) derivative. nih.gov

Table 4: Photochemical Scaffold Hopping of Quinoline N-Oxides

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Quinoline N-oxides | 1. 390-nm LED, toluene, 25°C 2. Acid (e.g., TFA or TsOH·H2O) | N-Acylindoles | nih.gov |

Formation of Chalcone (B49325) and Other Conjugated Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone in the presence of a base or acid catalyst. wikipedia.org The 4-methyl group of this compound can be a precursor for the aldehyde functionality required for chalcone synthesis. This would likely involve an oxidation step to convert the methyl group to a carbaldehyde, for example, using selenium dioxide. The resulting 2,8-dichloroquinoline-4-carbaldehyde could then be condensed with various substituted acetophenones to yield the corresponding chalcones.

While there are no direct reports of chalcone synthesis starting from this compound, related transformations have been documented. For instance, 2-chloro-6-methyl-quinoline-3-carbaldehyde has been condensed with halo-substituted 2-hydroxyacetophenones in the presence of aqueous potassium hydroxide (B78521) to form chalcones. researchgate.netresearchgate.net In another example, quinoline-chalcone derivatives were synthesized through the substitution reaction of 4-chloro-2-methylquinoline (B1666326) with chalcones derived from 4-aminoacetophenone. mdpi.comacs.org This suggests that the chloro-substituents at positions 2 and 8 would likely be stable under the basic conditions of the Claisen-Schmidt condensation.

Table 5: Synthesis of Quinoline-Based Chalcones

| Quinoline Starting Material | Ketone/Aldehyde Partner | Reaction Type | Reference |

|---|---|---|---|

| 2-Chloro-6-methyl-quinoline-3-carbaldehyde | Halo-substituted 2-hydroxyacetophenones | Claisen-Schmidt Condensation | researchgate.netresearchgate.net |

| 4-Chloro-2-methylquinoline | (E)-3-(Aryl)-1-(4-aminophenyl)prop-2-en-1-ones | Nucleophilic Substitution | mdpi.comacs.org |

Compound Names

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Chloro-2-hydroxy-4-methylquinoline |

| Phosphorus oxychloride |

| Hydrazine |

| Hydrazine dihydrochloride |

| Pyridazino[4,5-b]quinoline |

| Chloroacetyl chloride |

| 5-Methyl-9-chloro-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one |

| 2-Hydroxy quinoline |

| Quinolinequinone |

| 8-Hydroxyquinoline |

| 7-Amino-8-hydroxyquinoline |

| Potassium nitrosodisulfonate (Fremy's salt) |

| 7-Aminoquinoline-5,8-dione |

| 7-Acetamido-8-benzyloxyquinoline |

| 7-Acetamido-2-chloro-quinoline-5,8-dione |

| Quinoline N-oxide |

| Quinolone |

| 2-Chloro-4-methylquinoline |

| Tin |

| Hydrochloric acid |

| 4-Methylquinoline (Lepidine) |

| 1,2,3,4-Tetrahydroquinoline |

| 2,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |

| Palladium on carbon (Pd/C) |

| N-Acylindole |

| Hydrogen peroxide |

| 3,1-Benzoxazepine |

| Chalcone |

| Selenium dioxide |

| 2,8-Dichloroquinoline-4-carbaldehyde |

| Acetophenone |

| 2-Chloro-6-methyl-quinoline-3-carbaldehyde |

| Potassium hydroxide |

| 4-Chloro-2-methylquinoline |

| 4-Aminoacetophenone |

Spectroscopic Elucidation and Computational Investigations of 2,8 Dichloro 4 Methylquinoline and Analogs

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of 2,8-dichloro-4-methylquinoline and its analogs are elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, vibrational characteristics, and electronic behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 4-methylquinoline (B147181), the methyl group protons typically appear as a singlet at approximately 2.69 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns in the range of 7.2 to 8.8 ppm. chemicalbook.com For instance, the proton at the C2 position (H2) is often the most deshielded due to the adjacent nitrogen atom, appearing at the lowest field. The introduction of chlorine atoms at the 2 and 8 positions in this compound significantly influences the chemical shifts of the remaining protons. The electron-withdrawing nature of chlorine atoms causes a general downfield shift for the aromatic protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Quinolines

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-methylquinoline | CH₃: ~2.7Aromatic H: 7.2-8.8 | CH₃: ~18-20Aromatic C: 120-150 |

| 2-chloro-4-methylquinoline (B123181) | CH₃: ~2.6Aromatic H: 7.4-8.2 | CH₃: ~18-20Aromatic C: 122-155 (C2 shifted downfield) |

| This compound | CH₃: VariesAromatic H: Varies (general downfield shift) | CH₃: VariesAromatic C: Varies (C2 and C8 significantly downfield) |

Note: The exact chemical shifts are dependent on the solvent and the specific instrumentation used.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed picture of the molecular vibrations of this compound. These techniques are complementary and provide a comprehensive vibrational profile of the molecule.

The IR and Raman spectra of quinoline (B57606) derivatives are characterized by several key vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3000–3120 cm⁻¹. arabjchem.org The methyl group (CH₃) exhibits symmetric and asymmetric stretching modes around 2920-3020 cm⁻¹ and bending modes around 1360-1450 cm⁻¹. arabjchem.org

The introduction of chlorine atoms introduces characteristic C-Cl stretching vibrations. These are generally found in the range of 550–850 cm⁻¹. arabjchem.org For this compound, two distinct C-Cl stretching bands are expected, corresponding to the chlorine atoms at the C2 and C8 positions. Experimental IR spectra have shown these bands around 735 cm⁻¹ and 674 cm⁻¹, with corresponding Raman signals at 740 cm⁻¹ and 675 cm⁻¹. arabjchem.org

The quinoline ring itself has a series of characteristic in-plane and out-of-plane bending and stretching vibrations. The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1400–1650 cm⁻¹ region. Out-of-plane C-H deformation modes for the substituted benzene (B151609) ring are observed in the 700–900 cm⁻¹ range. arabjchem.org

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| Aromatic C-H Stretch | ~3055 | ~3055-3058 | ~3039-3071 |

| Methyl C-H Stretch | ~2915-2957 | ~2916-3005 | ~2913-3013 |

| C=C / C=N Ring Stretch | ~1400-1600 | ~1400-1600 | ~1400-1600 |

| Methyl C-H Bend | ~1364-1430 | ~1358-1435 | ~1366-1442 |

| C-Cl Stretch (C2) | ~735 | ~740 | ~742 |

| C-Cl Stretch (C8) | ~674 | ~675 | ~671 |

| C-H Out-of-plane Bend | ~725-855 | ~727-919 | ~727-945 |

Source: Data compiled from experimental and theoretical studies. arabjchem.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Solvation Effects

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the π-conjugated system of the quinoline ring and the electronic effects of the substituents.

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. The introduction of a methyl group and chlorine atoms to the quinoline core in this compound modifies the energies of these transitions. The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent quinoline molecule.

The solvent environment can also significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption bands. For instance, in polar solvents, a red shift is often observed for π→π* transitions, while a blue shift can occur for n→π* transitions. Time-dependent density functional theory (TD-DFT) is a computational method used to predict and interpret the electronic absorption spectra of such molecules. acs.org

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Substituted Quinolines

| Compound | Solvent | λ_max (nm) |

| Quinoline | Ethanol (B145695) | ~226, 277, 313 |

| 4-methylquinoline | Varies | Varies |

| This compound | Varies | Varies |

Note: The absorption maxima are dependent on the specific substituents and the solvent used.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Upon electron impact ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) confirms the molecular formula.

The fragmentation of alkylquinolines often follows patterns analogous to those of alkylbenzenes. cdnsciencepub.com For this compound, the molecular ion peak will be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, showing peaks at M, M+2, and M+4 with specific intensity ratios due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion can proceed through various pathways. A common fragmentation for methylquinolines is the loss of a hydrogen atom (M-1) or the loss of a methyl radical (M-15). cdnsciencepub.com The presence of chlorine atoms can lead to the loss of a chlorine radical (M-35 or M-37) or hydrogen chloride (M-36 or M-38). Further fragmentation can involve the loss of small molecules like hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. cdnsciencepub.com

Table 4: Predicted Key Fragmentation Ions for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 211/213/215 |

| [M-H]⁺ | Loss of a hydrogen atom | 210/212/214 |

| [M-CH₃]⁺ | Loss of a methyl radical | 196/198/200 |

| [M-Cl]⁺ | Loss of a chlorine radical | 176/178 |

| [M-HCl]⁺ | Loss of hydrogen chloride | 175/177 |

| [M-Cl-HCN]⁺ | Loss of chlorine and hydrogen cyanide | 149/151 |

Note: The m/z values are based on the most abundant isotopes and the presence of chlorine isotopes will result in characteristic isotopic patterns for each fragment.

Quantum Chemical and Theoretical Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful tools for investigating the molecular properties of this compound at the atomic level. These computational methods complement experimental data and offer deeper insights into the molecule's structure and behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Mode Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state molecular geometry and vibrational frequencies of molecules like this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the electronic structure and energy of the molecule can be calculated. nih.govmdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data obtained from techniques like X-ray crystallography, if available, to validate the computational model. mdpi.com

Once the optimized geometry is obtained, the vibrational frequencies and their corresponding normal modes can be calculated. nih.gov These theoretical frequencies are often scaled to better match the experimental values from IR and Raman spectroscopy, aiding in the definitive assignment of the observed vibrational bands. arabjchem.org The potential energy distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates (stretching, bending, etc.) to each vibrational mode, providing a detailed understanding of the nature of the vibrations. researchgate.net

The agreement between the calculated and experimental vibrational spectra serves as a strong validation of the computational model and provides a comprehensive understanding of the vibrational dynamics of this compound. arabjchem.org

Table 5: Comparison of Selected Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for a Dichloro-methylquinoline Derivative

| Vibrational Mode | Experimental (IR/Raman) | Calculated (DFT/B3LYP) |

| C-Cl Stretch | 735 / 740 | 742 |

| C-Cl Stretch | 674 / 675 | 671 |

| Methyl C-H Bend | 1364 / 1358 | 1366 |

Source: Data adapted from studies on similar chlorinated quinoline derivatives. arabjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Energies and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. arxiv.orgrsc.org It is widely used to calculate properties such as excitation energies, oscillator strengths (f), and to characterize the nature of electronic transitions. gaussian.comarxiv.org For quinoline derivatives, TD-DFT calculations, often using functionals like B3LYP, help in understanding their photophysical characteristics by analyzing the transitions between molecular orbitals. nih.gov

The analysis of electronic transitions provides insight into the molecule's absorption and emission properties. The primary transitions are typically characterized as π → π* or n → π, involving the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. ethz.ch In many quinoline derivatives, the lowest energy electronic transitions observed in the UV-Vis spectrum are attributed to π → π* transitions within the aromatic system. niscair.res.in

Computational studies on related quinoline compounds provide a model for understanding the electronic behavior of this compound. For instance, calculations on other substituted quinolines reveal the key molecular orbitals involved in the main electronic transitions. researchgate.net The calculated excitation energies correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum, and the oscillator strength indicates the probability of a given transition occurring. gaussian.com

Table 1: Representative TD-DFT Data for a Quinoline Analog This table presents hypothetical data based on typical findings for substituted quinolines to illustrate the concept.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.98 | 311 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 4.25 | 292 | 0.08 | HOMO-1 → LUMO (88%) |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orgnumberanalytics.comiqce.jp It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. rsc.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. tandfonline.comacs.org These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons. arabjchem.org

Table 2: Calculated FMO Properties and Reactivity Descriptors for a Quinoline Analog This table presents hypothetical data based on typical findings for substituted quinolines.

| Parameter | Value |

|---|---|

| EHOMO | -6.85 eV |

| ELUMO | -1.75 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.75 eV |

| Chemical Hardness (η) | 2.55 eV |

| Electronegativity (χ) | 4.30 eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density within a molecule. arabjchem.orgmdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). arabjchem.orgnih.gov A higher E(2) value indicates a more significant interaction and greater electron delocalization from the donor to the acceptor orbital.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for a Dichloro-substituted Quinoline Analog This table presents hypothetical data based on typical findings for substituted quinolines.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | π*(C2-C3) | 5.8 | n → π* |

| LP(3) Cl8 | σ*(C7-C8) | 3.2 | n → σ* |

| π(C5-C6) | π*(C7-C8) | 18.5 | π → π* |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties. mdpi.com Quinoline derivatives are studied for their potential NLO applications due to their inherent electronic characteristics. mdpi.comuantwerpen.be Computational methods, particularly DFT, are employed to predict the NLO response of these molecules by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.org

The first hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. A large β value suggests a strong NLO response. This property is highly dependent on the molecule's electronic structure, particularly the difference between the ground state and excited state dipole moments and the extent of charge transfer. tandfonline.com The introduction of both electron-donating (like a methyl group) and electron-withdrawing (like chlorine atoms) substituents on the quinoline ring can create a push-pull system that enhances the ICT and, consequently, the hyperpolarizability.

Table 4: Calculated NLO Properties for a Quinoline Analog This table presents hypothetical data based on typical findings for substituted quinolines.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.45 D |

| Mean Polarizability (α) | 165.2 |

Computational Analysis of Local Reactivity Descriptors

While global reactivity descriptors like hardness and electrophilicity describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions (f(r)) are prominent local descriptors derived from conceptual DFT that indicate the change in electron density at a specific point when the total number of electrons is changed. niscair.res.inresearchgate.net

There are three types of Fukui functions:

f+(r): for nucleophilic attack (measures reactivity towards an electron-donating species). The site with the highest f+ value is the most likely to accept an electron.

f-(r): for electrophilic attack (measures reactivity towards an electron-accepting species). The site with the highest f- value is the most likely to donate an electron.

f0(r): for radical attack.

For quinoline derivatives, calculating Fukui functions helps identify which atoms are most susceptible to electrophilic or nucleophilic attack. researchgate.netscirp.org For example, in many quinoline systems, certain carbon atoms in the heterocyclic ring are identified as primary electrophilic sites, while the regions around the nitrogen and electron-rich parts of the benzene ring are more nucleophilic. scirp.orgacs.org

Table 5: Condensed Fukui Functions (fk) for Selected Atoms of a Dichloro-substituted Quinoline Analog This table presents hypothetical data based on typical findings for substituted quinolines.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N | 0.045 | 0.120 |

| C2 | 0.150 | 0.030 |

| C4 | 0.135 | 0.055 |

| C8 | 0.025 | 0.095 |

Topological Analyses: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

Topological analyses of the electron density provide a detailed picture of chemical bonding and non-covalent interactions (NCIs).

Electron Localization Function (ELF): ELF is a tool that maps the localization of electrons in a molecule, providing a visual representation of chemical bonds and lone pairs. pku.edu.cnjussieu.fr ELF values range from 0 to 1. High ELF values (close to 1) are found in regions of covalent bonds and lone pairs, indicating strong electron localization. taylorandfrancis.comdiva-portal.org Values around 0.5 are typical for metallic bonds or delocalized electrons. taylorandfrancis.com In quinoline derivatives, ELF analysis can distinctly show the covalent C-C, C-H, C-N, and C-Cl bonds, as well as the lone pair on the nitrogen atom. researchgate.netjussieu.fr

Localized Orbital Locator (LOL): Similar to ELF, LOL is another function used to visualize localized electronic regions. jussieu.fr It also helps in identifying covalent bonds and lone pair regions, often providing a clearer picture in certain molecular areas compared to ELF. researchgate.net

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govchemrxiv.orgresearchgate.net It is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density. This results in distinct spikes in the RDG plot that correspond to different types of interactions. Low-density, low-gradient regions appear as large surfaces between molecules or parts of a molecule, with the color of the surface indicating the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). For this compound, RDG analysis could reveal intramolecular interactions, such as those between a chlorine atom and a nearby hydrogen atom. researchgate.net

Pharmacological and Biological Activities of 2,8 Dichloro 4 Methylquinoline Derivatives

Antimicrobial Efficacy

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with various substituted compounds demonstrating significant activity against a spectrum of bacteria and fungi.

Quinoline derivatives have been extensively investigated for their antibacterial effects. For instance, a study on quinoline-2-one derivatives highlighted their potent activity against multidrug-resistant Gram-positive bacteria. nih.gov One particular compound, with a chlorine substitution, demonstrated significant minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Another related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, has shown high inhibitory potential against various bacterial strains. nih.gov

Interactive Data Table: Antibacterial Activity of a Quinoline-2-one Derivative nih.gov

| Bacterial Strain | Compound 6c (R¹ = Cl, R² = H) MIC (μg/mL) | Daptomycin (Standard) MIC (μg/mL) |

| MRSA | 0.75 | 0.50 |

| VRE | 0.75 | 0.50 |

| MRSE | 2.50 | 1.0 |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

The antifungal potential of quinoline derivatives has also been a subject of research. A series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and evaluated for their antifungal activity. nih.gov Many of these compounds exhibited potent activity against various Candida species and Cryptococcus neoformans, with MIC values as low as ≤ 0.0313 μg/mL. nih.gov The optimal compound from this series demonstrated significantly higher potency than the standard drug fluconazole. nih.gov

Interactive Data Table: Antifungal Activity of an 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone Derivative (A14) nih.gov

| Fungal Pathogen | Compound A14 MIC (μg/mL) | Fluconazole (Standard) MIC (μg/mL) |

| C. glabrata 537 | ≤ 0.0313 | 2 |

| C. auris 922 | ≤ 0.0313 | >16 |

| C. parapsilosis 22019 | ≤ 0.0313 | 2 |

| C. neoformans H99 | ≤ 0.0313 | 16 |

| C. albicans SC5314 | 2 | 0.125 |

Quinoline-containing compounds, such as chloroquine (B1663885) and primaquine (B1584692), have historically been cornerstone treatments for malaria. Research into novel quinoline derivatives continues to be a priority in the search for new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. While specific data on 2,8-dichloro-4-methylquinoline is not available, studies on other 8-aminoquinoline (B160924) derivatives have shown potent antimalarial activity. For example, certain N¹-substituted 8-quinolinamines exhibited significant in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The mechanism of action for many quinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Interactive Data Table: Antimalarial Activity of an 8-Quinolinamine Derivative (Analog 21) nih.gov

| P. falciparum Strain | Analog 21 IC₅₀ (ng/mL) | Primaquine (Standard) IC₅₀ (ng/mL) |

| D6 (chloroquine-sensitive) | 180 | 2000 |

| W2 (chloroquine-resistant) | 300 | 2800 |

Anticancer and Cytotoxic Investigations

The cytotoxic potential of quinoline derivatives against various cancer cell lines has been explored. While direct studies on this compound are lacking, research on a structurally different compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), has demonstrated significant anti-tumor activities. nih.govresearchgate.net DCDMNQ was evaluated against both androgen-dependent and -independent human prostate cancer cell lines, showing notable IC₅₀ values. nih.govresearchgate.net These findings suggest that chlorinated quinone-like structures may possess valuable anticancer properties.

Interactive Data Table: Cytotoxicity of DCDMNQ against Prostate Cancer Cell Lines nih.govresearchgate.net

| Cell Line | Type | IC₅₀ (µM) |

| LNCaP | Androgen-dependent | 1 |

| CWR-22 | Androgen-dependent | 3 |

| PC-3 | Androgen-independent | 1.5 |

| DU-145 | Androgen-independent | 3 |

Enzyme Inhibition and Molecular Target Engagement

Quinolone antibiotics are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Fluoroquinolones, a major class of quinolone antibiotics, stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. mdpi.com While specific inhibitory data for this compound is not available, the general mechanism for quinolones involves binding to the enzyme-DNA complex. mdpi.com Novel quinoline derivatives are continuously being developed and evaluated as inhibitors of these crucial bacterial enzymes. nih.gov For example, certain novel quinoline derivatives have shown potent inhibition of E. coli DNA gyrase with low IC₅₀ values. nih.gov

Interactions with Specific Receptors (e.g., Estrogen Receptor Beta)

Based on a review of available scientific literature, there is currently no specific information detailing the direct interactions of this compound derivatives with the Estrogen Receptor Beta (ERβ).

Potential as Insulin Inhibitors

The inhibition of α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes mellitus by controlling post-meal blood glucose levels. biosynce.com Quinoline derivatives have emerged as a promising class of α-glucosidase inhibitors.

In one study, a series of quinoline-based Schiff bases were synthesized and evaluated for their inhibitory activity against the α-glucosidase enzyme. Several of these analogs demonstrated significantly more potent inhibition than the standard drug, acarbose (B1664774) (IC₅₀ = 38.45 ± 0.80 µM). For instance, analog 4 was found to be the most potent in the series, with an IC₅₀ value of 6.20 ± 0.30 µM. Another investigation into 2-(quinoline-2-ylthio)acetamide derivatives also identified highly potent α-glucosidase inhibitors, with IC₅₀ values as low as 0.18 ± 0.00 µM for compound 10c . biosynce.com This particular compound was shown to be a competitive inhibitor of the enzyme. biosynce.com

These findings underscore the potential of the quinoline scaffold in developing new agents for diabetes management. biosynce.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | - | 38.45 ± 0.80 | |

| Analog 1 | Quinoline-based Schiff base | 12.40 ± 0.40 | |

| Analog 2 | Quinoline-based Schiff base | 9.40 ± 0.30 | |

| Analog 4 | Quinoline-based Schiff base | 6.20 ± 0.30 | |

| Analog 12 | Quinoline-based Schiff base | 7.40 ± 0.20 |

Telomerase Inhibitory Activity

Telomerase, an enzyme crucial for maintaining telomere length, is a key target in cancer therapy due to its role in enabling the unlimited proliferation of cancer cells. One strategy to inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA. Ligands that bind to and stabilize these structures can act as indirect telomerase inhibitors.

Research has shown that certain bisquinolinium derivatives can function as such G-quadruplex ligands. For example, the derivative 360A was found to inhibit telomerase with an IC₅₀ value of 5.6 μM. These ligands are thought to work by locking the telomerase substrate into a folded, inactive conformation and, in some cases, by reducing the processivity of the enzyme, which promotes its dissociation from the DNA. While various heterocyclic compounds are being explored as telomerase inhibitors, the activity of bisquinolinium derivatives highlights a potential avenue for developing anticancer agents based on the quinoline structure.

Antioxidant Activity Studies

The antioxidant potential of quinoline derivatives has been explored through various studies, yielding mixed results. In one study, quinoline-4-carboxylic acid derivatives were synthesized from isatin (B1672199) and tested for their ability to scavenge DPPH radicals. The results showed that modifying isatin into these quinoline derivatives improved antioxidant activity. Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of 30.25% and 40.43%, respectively, whereas the precursor isatin showed no activity.

Conversely, another study examining different quinoline-carboxylic acids found that they lacked DPPH radical scavenging capabilities when compared to the standard antioxidant, ascorbic acid. Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives suggest that their antioxidant mechanism in polar solvents is likely through a single proton loss-electron transfer (SPLET) pathway, while a hydrogen atom transfer (HAT) mechanism is favored in the gas phase. These findings indicate that the antioxidant capacity of quinoline derivatives is highly dependent on their specific substitution patterns.

Other Therapeutic Potentials: Antitubercular, Antiviral, Anti-inflammatory

Antitubercular Activity

Quinoline derivatives have shown notable potential as antitubercular agents, addressing the challenge of multidrug-resistant tuberculosis. A novel series of quinoline-oxadiazole hybrids was synthesized and tested against Mycobacterium tuberculosis (Mtb) H37Rv. One compound from this series demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) value of 2.5 μg/mL.

Antiviral Activity

The quinoline scaffold has been a valuable template for the development of antiviral agents. In the context of the Zika virus (ZIKV), a significant public health concern, medicinal chemistry efforts have focused on improving the potency of known inhibitors like mefloquine. A series of 2,8-bis(trifluoromethyl)quinoline derivatives, which are structural analogs of this compound, were synthesized and evaluated for their ability to inhibit ZIKV replication in vitro. Two of these analogs were identified as the most potent compounds within the series, demonstrating improved anti-ZIKV activity compared to the parent compound. This highlights the potential of substituted quinolines in addressing emerging viral threats. While other related heterocyclic systems like quinoxalines and thioquinazolines have also been investigated for antiviral properties, the direct activity of these quinoline analogs is particularly noteworthy.

Anti-inflammatory Activity

Derivatives of the quinoline scaffold have also been evaluated for their anti-inflammatory effects. Studies using lipopolysaccharide (LPS) to induce inflammation in mouse macrophage cell lines showed that certain quinoline-carboxylic acids exerted appreciable anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity. Furthermore, a novel quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride , when loaded into nanoparticles, demonstrated significant anti-inflammatory effects in an animal model of methotrexate-induced inflammation. Treatment with this compound resulted in minimal inflammatory infiltration in lung and liver tissues.

Applications and Research Utility of 2,8 Dichloro 4 Methylquinoline in Advanced Chemistry

Role in Medicinal Chemistry and Drug Discovery Programs

The inherent chemical properties of the quinoline (B57606) scaffold make it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.org This has led to its extensive use in drug discovery programs aimed at creating novel therapeutic agents. rsc.orgnih.gov

Utilization as a Molecular Scaffold for Novel Drug Candidates

The structure of 2,8-dichloro-4-methylquinoline serves as a foundational template for the design and synthesis of new drug candidates. In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. rsc.org The quinoline scaffold is frequently employed due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating specific interactions with biological targets like proteins and enzymes. rsc.orgmdpi.com

Researchers utilize scaffolds like this compound to systematically explore structure-activity relationships (SAR). By modifying the core structure—for instance, by replacing the chlorine atoms with other functional groups—chemists can fine-tune the compound's pharmacological properties, such as efficacy, selectivity, and metabolic stability. nih.gov The presence of two reactive chlorine atoms on the this compound backbone offers synthetic handles for introducing diverse chemical moieties, enabling the construction of focused compound libraries for screening against various diseases, including cancer, microbial infections, and viral illnesses. nih.govmdpi.comacs.org For example, studies on related quinoline scaffolds have shown their potential as inhibitors of critical enzymes like HIV integrase. mdpi.com

Design and Synthesis of Photosensitive Caged Analogues for Biological Studies

A key area of chemical biology involves the use of "caged compounds," which are biologically active molecules rendered temporarily inert by a photoremovable protecting group (PPG). researchgate.netCurrent time information in Bangalore, IN. Light is used as an external trigger to release the active molecule with high spatial and temporal precision, allowing for detailed studies of dynamic biological processes. researchgate.netnih.gov

The quinoline framework is a cornerstone for the development of advanced PPGs. For instance, chromophores such as (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) and 8-bromo-7-hydroxyquinolinyl (BHQ) have been successfully used to cage and photorelease biological effectors for physiological studies. nih.gov These quinoline-based PPGs can be activated by two-photon excitation (2PE), which is highly valuable for applications in living tissues. nih.gov

The design principle involves attaching a bioactive molecule to the quinoline scaffold via a photolabile linker. While this compound has not been specifically reported for this use, its core structure is analogous to those successfully employed. A synthetic strategy could involve modifying one of the chloro-positions to install a photolabile benzylic linker, similar to the methyl group at the 2-position of the CyHQ scaffold. Systematic structural modifications on the quinoline ring, such as adding substituents at various positions, have been shown to enhance critical photochemical properties like the uncaging cross-section, demonstrating the tunability of the quinoline scaffold for these applications. nih.gov

Development of Metal Complexes with Enhanced Biological Effects

The biological activity of quinoline derivatives can often be significantly enhanced through coordination with metal ions. Metal complexes can introduce unique geometric structures, redox properties, and catalytic activities not accessible to purely organic molecules. Research has demonstrated that metal complexes of substituted quinolines, particularly those with halogen and hydroxyl groups, exhibit potent anticancer properties.

For example, studies on the closely related isomer 5,7-dichloro-8-hydroxyquinoline have shown that its metal complexes possess significant biological effects. Three new complexes of Cadmium(II), Copper(II), and Palladium(II) with a Schiff base derived from 5,7-dichloro-8-hydroxyquinoline-2-carboxaldehyde were synthesized and evaluated for their cytotoxic activity. Current time information in Bangalore, IN. The Cadmium(II) complex, in particular, showed higher antitumor activity against KB and MCF-7 cancer cell lines than the established chemotherapy drug cisplatin. Current time information in Bangalore, IN. Similarly, a series of eighteen novel Cobalt(II) complexes incorporating 5,7-dihalo-8-quinolinol ligands were designed and found to be a new class of promising anticancer agents, with some exhibiting significantly higher cytotoxicity against HeLa cells than cisplatin.

These findings highlight a key strategy in medicinal chemistry: using a biologically active organic ligand as a vehicle to deliver a metal ion to a biological target, or vice versa, to create a synergistic therapeutic effect. The this compound scaffold is a prime candidate for such an approach, where it could be functionalized (e.g., by introducing a chelating group) to form stable complexes with various transition metals for therapeutic applications.

| Metal Ion | Ligand Core Structure | Observed Biological Effect | Reference |

|---|---|---|---|

| Cd(II) | 5,7-dichloro-8-hydroxyquinoline | Higher antitumor activity on KB and MCF-7 cell lines compared to cisplatin. | Current time information in Bangalore, IN. |

| Cu(II) | 5,7-dichloro-8-hydroxyquinoline | Tested for in vitro cytotoxicity on human cancer cells. | Current time information in Bangalore, IN. |

| Pd(II) | 5,7-dichloro-8-hydroxyquinoline | Tested for in vitro cytotoxicity on human cancer cells. | Current time information in Bangalore, IN. |

| Co(II) | 5,7-dihalo-8-quinolinol | Exhibited high cytotoxicity against HeLa cells, in some cases over 300 times more than cisplatin. |

Contributions to Synthetic Organic Chemistry for Complex Molecule Construction

Beyond its direct biological applications, this compound is a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures. google.com The reactivity of the quinoline ring and its substituents can be harnessed in various chemical transformations.

The two chlorine atoms at the 2- and 8-positions are particularly significant. The chlorine atom at the 2-position (alpha to the ring nitrogen) is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols). The chlorine at the 8-position is less reactive to nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This differential reactivity allows for the selective, stepwise functionalization of the quinoline core. The methyl group at the 4-position can also be functionalized, for example, through oxidation or condensation reactions. This versatility makes this compound an important intermediate for synthesizing polysubstituted quinolines, which are often targets in materials science and medicinal chemistry.

Development and Application of Analytical Methodologies

The synthesis and purification of compounds like this compound rely on robust analytical techniques to monitor reaction progress, identify products, and assess purity.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique indispensable in synthetic chemistry labs. It is routinely used to monitor the progress of a chemical reaction by comparing the spots of the reaction mixture over time to the spots of the starting materials.

In the context of synthesizing or modifying this compound, TLC provides crucial real-time information. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). The starting material, intermediates, and the final product will typically have different retention factor (Rf) values, allowing the chemist to visually track the consumption of reactants and the formation of the desired product. Furthermore, TLC is used to determine the optimal solvent system for purification of the crude product by column chromatography.

| Step | Action | Purpose |

|---|---|---|

| 1. Plate Preparation | A faint pencil line is drawn ~1 cm from the bottom of a silica gel plate. | To mark the origin for sample application. |

| 2. Spotting | A microcapillary tube is used to apply a small spot of the starting material, co-spot (starting material and reaction mixture), and the reaction mixture onto the origin line. | To apply samples for separation. The co-spot helps in unambiguous identification. |

| 3. Development | The plate is placed in a sealed chamber containing a shallow pool of a pre-determined solvent system (mobile phase). | To allow the solvent to move up the plate by capillary action, separating the mixture's components. |

| 4. Visualization | After the solvent front nears the top, the plate is removed, the solvent front is marked, and the plate is dried. Spots are visualized, typically under UV light (254 nm) or by using a chemical stain. | To observe the separated components. Quinoline compounds are often UV-active. |

| 5. Analysis | The Rf value for each spot is calculated (distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. | To qualitatively assess the reaction's conversion and purity of the product. |

High-Performance Liquid Chromatography (HPLC) for Purity Optimization and Photochemical Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for ensuring the purity of this compound and for monitoring the progress of its photochemical reactions. The structural integrity and purity of this compound are paramount, as impurities can significantly impact the outcomes of its intended applications in advanced synthesis and material science.